Potent Anticancer Activity in SCLC Models: KC-180-2 and the Role of the 5-Phenylpyridin-2-yl Scaffold
The (5-phenylpyridin-2-yl)methanamine scaffold is a critical structural component of potent anticancer agents. A derivative, KC-180-2 (N-benzyl-2-(5-phenylpyridin-2-yl) acetamide), demonstrates high efficacy against small-cell lung cancer (SCLC) cells . This activity is directly compared to its performance against other cancer cell lines, establishing its potency in this specific context .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | KC-180-2: IC50 = 5 nM against H446 SCLC cells; IC50 = 5-188 nM against a panel of five cancer cell lines (MDA-MB-231, H446, SKOV-3, HepG2, HT29). |
| Comparator Or Baseline | KC-180-2: IC50 = 5 nM against H446 SCLC cells; IC50 = 5-188 nM against a panel of five cancer cell lines (MDA-MB-231, H446, SKOV-3, HepG2, HT29). |
| Quantified Difference | KC-180-2 is up to 38-fold more potent against H446 SCLC cells (IC50 = 5 nM) compared to the least sensitive cell lines (e.g., 188 nM). |
| Conditions | Cell viability assays (MDA-MB-231, H446, SKOV-3, HepG2, HT29 cell lines) |
Why This Matters
This data validates the 5-phenylpyridin-2-yl scaffold as a core element in a compound with single-digit nanomolar potency against SCLC, a disease with limited therapeutic options, directly justifying its selection over other phenylpyridine regioisomers which have not demonstrated equivalent potency in this disease context.
